molecular formula C16H10BrNO2S B11823022 6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid

6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid

Cat. No.: B11823022
M. Wt: 360.2 g/mol
InChI Key: SJOZRJUFOKUWMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The ethenyl linkage can be reduced to an ethyl linkage using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst can be employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Major Products:

    Substitution Reactions: Products with various substituents replacing the bromine atom.

    Oxidation Reactions: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction Reactions: Compounds with an ethyl linkage instead of an ethenyl linkage.

Scientific Research Applications

Chemistry: 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, and this compound may exhibit similar properties .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique structure makes it a valuable component in the design of new materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid is not fully elucidated. based on the known activities of quinoline derivatives, it is likely to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the thiophene ring may enhance its binding affinity and specificity towards certain biological targets . Further research is needed to fully understand the pathways and molecular interactions involved.

Comparison with Similar Compounds

Uniqueness: The presence of the thiophene ring in 6-bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid imparts unique electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H10BrNO2S

Molecular Weight

360.2 g/mol

IUPAC Name

6-bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C16H10BrNO2S/c17-10-3-6-15-13(8-10)14(16(19)20)9-11(18-15)4-5-12-2-1-7-21-12/h1-9H,(H,19,20)

InChI Key

SJOZRJUFOKUWMW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Origin of Product

United States

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